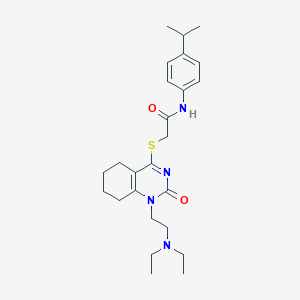

3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

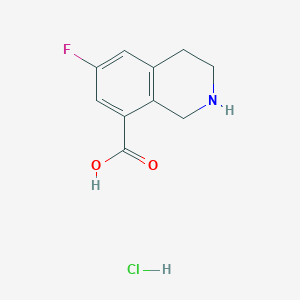

The compound “3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid” seems to be a complex organic molecule. It likely contains an indolizine core, which is a bicyclic structure consisting of a fused pyridine and pyrrolidine ring . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .

Scientific Research Applications

Anticancer Applications

A study highlighted the synthesis of functionalized amino acid derivatives related to the structure , evaluated for their cytotoxicity against human cancer cell lines. Some compounds demonstrated promising cytotoxic effects, particularly against ovarian and oral cancers, suggesting their potential in designing new anticancer agents (Vivek Kumar et al., 2009).

Organic Synthesis and Mechanistic Insights

Research on the solvent-dependent reactions of related compounds with enamines revealed the possibility of divergent synthesis pathways, leading to the formation of various heterocyclic structures. This study provides valuable insights into the mechanisms of such reactions and their application in synthesizing complex molecules (E. Rossi et al., 2007).

Development of Bioconjugates

Another study focused on the synthesis and photoinduced CO-release studies of functionalized ruthenium(II) polypyridyl complexes, aiming to develop carbon monoxide-releasing molecule (CORM)-peptide nucleic acid bioconjugates for biosensing and biomedical applications. This research underscores the potential of such compounds in creating novel therapeutic and diagnostic tools (Caroline Bischof et al., 2013).

Antimicrobial Activity

A study synthesized N-substituted-β-amino acid derivatives containing various moieties, including those structurally related to the compound , and tested their antimicrobial activity. Several synthesized compounds showed significant antimicrobial and antifungal activities, indicating their potential in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).

Synthesis of Heterocyclic Structures

Research demonstrated the synthesis of 3-amino(alkoxy)-2,4-dioxo-1,3-oxazolidine-5-carboxylates from tartronic esters, showcasing the versatility of related compounds in synthesizing heterocyclic structures. These compounds are related to fungicides, highlighting their potential in agricultural applications (T. Kurz & D. Geffken, 1999).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)16-9-10-8-11(13(18)19)12-6-4-5-7-17(10)12/h8H,4-7,9H2,1-3H3,(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHGBBFYYDHCEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C2N1CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(((tert-Butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroindolizine-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2842308.png)

![4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2842316.png)

![N-(2-ethoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2842317.png)

![(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide](/img/structure/B2842318.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid](/img/structure/B2842319.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2842326.png)

![3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2842327.png)